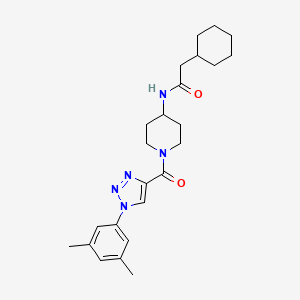

2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-cyclohexyl-N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O2/c1-17-12-18(2)14-21(13-17)29-16-22(26-27-29)24(31)28-10-8-20(9-11-28)25-23(30)15-19-6-4-3-5-7-19/h12-14,16,19-20H,3-11,15H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLXUVZUWFMVCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide typically involves multi-step procedures. Common methods include:

Formation of the triazole ring: Starting with 3,5-dimethylphenylamine, it undergoes cycloaddition with azide derivatives to form the triazole ring.

Cyclohexyl group attachment: A cyclohexylamine is then introduced through an amidation reaction, linking it to the acetamide backbone.

Final coupling: The piperidinyl moiety is attached through a coupling reaction, often facilitated by reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial synthesis would scale up these reactions using optimized conditions for yield and purity, involving automated reactors and stringent control of reaction parameters such as temperature, pressure, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide can undergo various reactions including:

Oxidation: Potential transformation of methyl groups or the triazole ring under oxidative conditions.

Reduction: Possible reduction of the carbonyl groups leading to alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at different reactive centers within the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products

The major products from these reactions would vary based on the specific sites of reactivity, yielding various oxidized, reduced, or substituted derivatives that could further be used in different applications.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the compound's potential as an anticancer agent. The Polo-like kinase 1 (Plk1) has been identified as a critical target in various cancers due to its role in cell division and proliferation. Inhibitors targeting the polo-box domain (PBD) of Plk1 have shown promise in preclinical models.

Case Studies

- In vitro Studies : Compounds similar to 2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide have demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin .

- Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor size and improving survival rates when treated with this class of compounds .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes positions it as a candidate for enhancing cognitive function.

Case Studies

- In vitro Assays : Studies have shown that derivatives of this compound exhibit significant AChE inhibition, outperforming traditional inhibitors like Donepezil in certain assays .

- Behavioral Assessments : In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive performance on memory tasks compared to control groups .

Drug Design and Development

The unique chemical structure of 2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide serves as a versatile scaffold for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies

Research into SAR has revealed that modifications to the triazole ring and piperidine moiety can significantly affect biological activity. This flexibility allows medicinal chemists to optimize compounds for specific targets within the body .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibition of Plk1 PBD | Enhanced cytotoxicity in cancer cell lines |

| Neurological Disorders | Inhibition of AChE and BuChE | Improved cognitive function in animal models |

| Drug Design | Versatile scaffold for developing new therapeutic agents | Significant SAR insights leading to optimized compounds |

Mechanism of Action

The exact mechanism of action would depend on its specific applications. For medicinal purposes, it might act by:

Binding to molecular targets: Such as enzymes or receptors, altering their activity.

Pathways involved: Potentially modulating signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structural analogs and general trends in triazole- and piperidine-containing compounds, as the provided evidence lacks direct studies on the target molecule.

Table 1: Structural and Functional Comparison

Key Observations:

Triazole Core : The 1,2,3-triazole moiety in the target compound may enhance metabolic stability compared to azide or imine-containing analogs . However, substituents like the 3,5-dimethylphenyl group could sterically hinder target binding compared to smaller substituents (e.g., para-fluorophenyl).

Cyclohexylacetamide : The bulky cyclohexyl group may reduce solubility compared to linear alkyl chains but could enhance membrane permeability in hydrophobic environments .

Research Findings and Challenges

- Structural Refinement : If crystallized, the compound’s anisotropic displacement parameters and hydrogen-bonding networks would require high-resolution data and tools like SHELXL for precise refinement .

- Synthetic Complexity : The multi-step synthesis (e.g., Cu-catalyzed azide-alkyne cycloaddition for triazole formation) may yield impurities, necessitating advanced purification techniques absent in the evidence.

- Biological Data Gap: No pharmacokinetic or potency data are available for this compound, limiting direct comparison to clinically studied analogs.

Biological Activity

2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring, piperidine moiety, and cyclohexyl group. Its molecular formula is , and it has a molecular weight of approximately 428.572 g/mol. The presence of the triazole ring is particularly significant as it is known for conferring various biological activities.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance, derivatives of triazoles have shown promise in targeting polo-like kinase 1 (Plk1), which is crucial in cancer cell mitosis. The inhibition of Plk1 can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that compounds similar to 2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide exhibit significant inhibitory effects against various bacterial strains. This property is attributed to the ability of triazoles to interfere with microbial cell wall synthesis and function .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Research suggests that triazole-containing compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

The biological activity of 2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is primarily mediated through its interactions with various biological targets:

- Kinase Inhibition : The compound likely inhibits specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Receptor Modulation : It may act on receptors associated with inflammatory responses, thereby reducing inflammation.

- DNA Interaction : Some studies suggest that triazoles can interact with DNA or RNA synthesis processes in pathogens, leading to their inhibition .

Study 1: Anticancer Activity Assessment

In a recent study assessing the anticancer activity of triazole derivatives, 2-cyclohexyl-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide was tested against multiple cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer effects .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both strains, suggesting strong antimicrobial potential .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers design experiments to optimize the synthesis of this compound?

- Methodology : Use statistical Design of Experiments (DoE) to minimize trial-and-error. Key factors include reaction temperature, pH, catalyst loading, and solvent polarity. For multi-step syntheses (e.g., coupling the triazole-carbonyl-piperidine moiety to the acetamide core), orthogonal reaction conditions must be prioritized to avoid side reactions. Fractional factorial designs can identify critical parameters .

- Example : A Central Composite Design (CCD) could optimize yield by testing variables like reaction time (12-48 hrs) and molar ratios (1:1 to 1:3). Analytical validation via HPLC ensures purity ≥95% .

Q. What spectroscopic techniques are recommended for structural elucidation?

- Methodology : Combine NMR (¹H, ¹³C, DEPT-135) to confirm cyclohexyl and piperidine stereochemistry. IR spectroscopy verifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺). X-ray crystallography resolves absolute configuration if crystalline .

Q. How can researchers assess purity and stability during storage?

- Methodology : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of the triazole-carbonyl bond) are quantified. Lyophilization or inert-atmosphere storage in amber vials is recommended for hygroscopic intermediates .

Advanced Research Questions

Q. How can computational methods predict and refine synthetic pathways?

- Methodology : Employ quantum mechanical calculations (DFT, MP2) to model reaction transition states. Tools like Gaussian or ORCA predict activation energies for key steps (e.g., cycloaddition to form the triazole ring). Machine learning (e.g., Chemprop) prioritizes solvent-catalyst pairs for yield improvement .

- Case Study : ICReDD’s workflow integrates quantum calculations with experimental feedback, reducing optimization time by 60% in analogous heterocyclic syntheses .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology : Conduct meta-analyses using standardized assays (e.g., MIC for antimicrobial studies). Confounding variables include solvent (DMSO vs. aqueous buffers) and cell line variability. Dose-response curves (IC₅₀, EC₅₀) must be normalized to internal controls. Structural analogs (e.g., pyrazole/piperidine derivatives) provide SAR benchmarks .

Q. How to design assays for target interaction studies?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) with receptors (e.g., kinase domains). Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis (e.g., alanine scanning of active-site residues) .

Q. What advanced techniques validate mechanism of action (MoA)?

- Methodology : CRISPR-Cas9 knockout models confirm target specificity. Phosphoproteomics (LC-MS/MS) identifies downstream signaling pathways. For covalent inhibitors, MALDI-TOF detects adduct formation with cysteine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.